Compound Description: This compound is a potent monoamine oxidase B (MAO-B) inhibitor, exhibiting an IC50 value of 1.63 nM against human MAO-B. []
Relevance: This compound shares a similar structure with N-2,1,3-benzoxadiazol-4-yl-2-(3-chlorophenoxy)acetamide, particularly the 2-(3-chlorophenoxy)acetamide moiety. The key difference lies in the replacement of the benzoxadiazole ring with a benzothiazinone ring system. []
Compound Description: This derivative exhibits dual-acting properties, displaying potent inhibition against both A2A adenosine receptors (A2AARs) and MAO-B. It has a Ki value of 39.5 nM for human A2AARs and an IC50 value of 34.9 nM for human MAO-B. Additionally, it demonstrates selectivity over other adenosine receptor subtypes and MAO-A. []
Relevance: While not directly sharing the benzoxadiazole or chlorophenoxy moieties, this compound is structurally related to N-2,1,3-benzoxadiazol-4-yl-2-(3-chlorophenoxy)acetamide through its development within the same study as a potent A2AAR/MAO-B dual inhibitor. It highlights the potential for modifications on the core structure to achieve dual activity. []
Compound Description: These derivatives are identified as ATF4 (activating transcription factor 4) pathway inhibitors. [, ]
Relevance: These compounds share the 2-(4-chlorophenoxy)acetamide moiety with N-2,1,3-benzoxadiazol-4-yl-2-(3-chlorophenoxy)acetamide. Although the benzoxadiazole ring is absent in these derivatives, the shared moiety and their focus on inhibiting a specific biological pathway suggests a potential structural relationship and common chemical space exploration. [, ]
Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against breast cancer cell lines (MCF7 and MDA-MB-231). []
Relevance: These compounds share a structural similarity to N-2,1,3-benzoxadiazol-4-yl-2-(3-chlorophenoxy)acetamide through the presence of the acetamide/benzamide group. Additionally, the exploration of these compounds as anticancer agents points towards potential overlapping biological activities or targets with the main compound, despite differences in other structural components. []
Compound Description: This spirothiazolidinone derivative displayed potent antiviral activity against influenza A/H3N2 virus with an EC50 value of 0.5 µM and a selectivity index of about 50. []
Relevance: Although structurally distinct, this compound's identification as a potent antiviral agent alongside N-2,1,3-benzoxadiazol-4-yl-2-(3-chlorophenoxy)acetamide within the same research set suggests a possible exploration of similar biological targets or mechanisms of action, particularly in the context of antiviral drug discovery. []
Compound Description: This spirothiazolidinone analogue exhibited potent activity against influenza A/H3N2 virus, with an EC50 value of 0.2 µM and a selectivity index of about 50. []
Relevance: Similar to compound 3c, this compound, despite being structurally different, is grouped with N-2,1,3-benzoxadiazol-4-yl-2-(3-chlorophenoxy)acetamide due to their shared focus on antiviral activity. This suggests a potential exploration of similar biological targets or pathways within the context of antiviral drug development. []
Compound Description: This spirothiazolidinone compound exhibited inhibitory activity against human coronavirus 229E with an EC50 value of 9.8 µM. []
Relevance: While structurally distinct, this compound's identification as an antiviral agent against a coronavirus, alongside N-2,1,3-benzoxadiazol-4-yl-2-(3-chlorophenoxy)acetamide in the same research, suggests potential exploration of related biological targets or antiviral drug development pathways. []
Compound Description: This spirothiazolidinone derivative showed inhibitory activity against human coronavirus 229E with an EC50 value of 8.6 µM and a favorable selectivity index. []
Relevance: This compound shares the 2-(4-chlorophenoxy)acetamide moiety with N-2,1,3-benzoxadiazol-4-yl-2-(3-chlorophenoxy)acetamide and demonstrates antiviral activity against a coronavirus. This suggests a possible connection in their biological targets or mechanisms of action despite the structural differences. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.